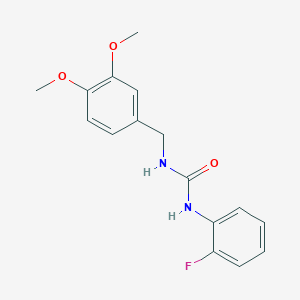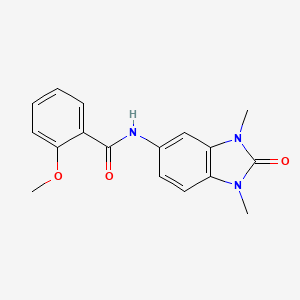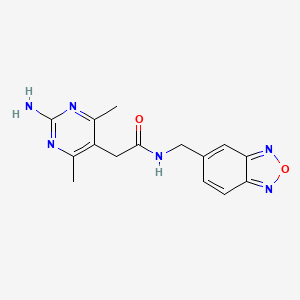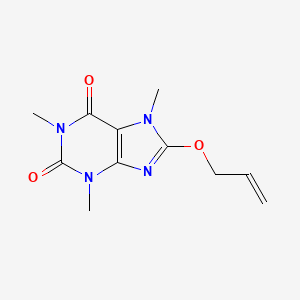
N'-1,3-benzothiazol-2-yl-2-methylpropanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-1,3-benzothiazol-2-yl-2-methylpropanohydrazide, also known as BMH, is a chemical compound that has gained significant attention in the field of scientific research. BMH is a hydrazide derivative of 1,3-benzothiazole and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of N'-1,3-benzothiazol-2-yl-2-methylpropanohydrazide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes and modulating the expression of genes involved in various cellular processes. This compound has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been reported to modulate the expression of genes involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects
This compound has been reported to exhibit various biochemical and physiological effects. It has been reported to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. This compound has also been reported to exhibit anti-inflammatory activity by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. In addition, this compound has been reported to exhibit anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
N'-1,3-benzothiazol-2-yl-2-methylpropanohydrazide has several advantages for lab experiments. It is readily available, relatively inexpensive, and easy to synthesize. Moreover, it exhibits a wide range of biological activities, making it a versatile compound for various scientific research applications. However, this compound also has some limitations. It has poor solubility in water, which may limit its use in some experiments. In addition, its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Future Directions
N'-1,3-benzothiazol-2-yl-2-methylpropanohydrazide has great potential for future scientific research. Further studies are needed to elucidate its mechanism of action and to investigate its potential therapeutic applications. Moreover, studies are needed to optimize its synthesis method to improve its solubility and potency. Future studies may also focus on developing this compound derivatives with improved pharmacological properties.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research. It exhibits various biological activities, including anti-inflammatory, antioxidant, and anticancer activities. This compound has great potential for future scientific research, and further studies are needed to fully understand its mechanism of action and to investigate its potential therapeutic applications.
Synthesis Methods
N'-1,3-benzothiazol-2-yl-2-methylpropanohydrazide can be synthesized using various methods, including the reaction of 2-aminobenzothiazole with 2-methylpropanoyl chloride and hydrazine hydrate. Another method involves the reaction of 2-aminobenzothiazole with 2-methylpropanoyl chloride, followed by reaction with hydrazine hydrate. The synthesized this compound is a yellow crystalline powder.
Scientific Research Applications
N'-1,3-benzothiazol-2-yl-2-methylpropanohydrazide has been widely used in scientific research due to its potential therapeutic properties. It has been reported to exhibit anti-inflammatory, antioxidant, and anticancer activities. This compound has been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
N'-(1,3-benzothiazol-2-yl)-2-methylpropanehydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-7(2)10(15)13-14-11-12-8-5-3-4-6-9(8)16-11/h3-7H,1-2H3,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOAAYBGYBKTRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NNC1=NC2=CC=CC=C2S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{4-[(2-fluorobenzyl)oxy]phenyl}-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5371357.png)
![3-cyclopentyl-6-(1-pyridin-2-ylpiperidin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5371359.png)
![N,N-diethyl-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5371367.png)
![3-{2-oxo-2-[4-(3-pyridinylmethoxy)-1-piperidinyl]ethyl}morpholine dihydrochloride](/img/structure/B5371376.png)
![1-[(2-cyclopropyl-1H-benzimidazol-1-yl)acetyl]-3-[(dimethylamino)methyl]-3-pyrrolidinol](/img/structure/B5371382.png)

![1-{[1-({6-[(2-hydroxybutyl)amino]pyridin-3-yl}carbonyl)piperidin-4-yl]methyl}pyrrolidin-2-one](/img/structure/B5371408.png)



![5-amino-3-[1-cyano-2-(4-isopropyl-3-nitrophenyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5371440.png)
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[(4-isopropyl-1,3-thiazol-2-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5371453.png)
![6-(2-{5-bromo-2-[(4-fluorobenzyl)oxy]phenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5371455.png)